CAY10514
Description
Properties
IUPAC Name |
methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBRCMZPPJUPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849530 | |
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868526-38-9 | |
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Oct-5-ynoic Acid Methyl Ester
The alkyne backbone is established via a Cadiot-Chodkiewicz coupling between terminal alkyne A and bromoalkyne B under catalytic Cu(I) conditions. This cross-coupling reaction proceeds with >80% yield, producing methyl oct-5-ynoate (C ) as a colorless oil.
Reaction Conditions
Introduction of the 2-Hexylphenyl Group
Electrophilic aromatic substitution installs the hexyl chain at the ortho position of phenylboronic acid (D ) using Friedel-Crafts alkylation. The reaction requires Lewis acid catalysis (AlCl₃) and hexyl bromide to generate 2-hexylphenylboronic acid (E ) in 65–70% yield.
Key Parameters
Hydroxylation at C8
A Sharpless asymmetric dihydroxylation introduces the hydroxy group stereoselectively at C8 using AD-mix-β. The reaction converts intermediate F into the diol G , which undergoes selective protection of the primary alcohol with tert-butyldimethylsilyl (TBS) chloride.
Optimization Data
Final Esterification and Deprotection
The TBS-protected intermediate undergoes methyl esterification using methanol under acidic conditions (HCl gas), followed by deprotection with tetrabutylammonium fluoride (TBAF). Purification via silica gel chromatography affords this compound as a pale-yellow oil with ≥98% purity.
Critical Analysis of Reaction Conditions
Catalytic System Efficiency
The CuI-mediated Cadiot-Chodkiewicz coupling demonstrates high atom economy but requires strict exclusion of moisture and oxygen to prevent catalyst deactivation. Alternative catalysts like Pd/Cu bimetallic systems were explored but showed lower yields (≤70%).
Stereochemical Control
The Sharpless dihydroxylation achieves exceptional enantioselectivity (>95% ee) by leveraging the chiral ligand in AD-mix-β. Computational studies suggest the bulky hexylphenyl group directs facial selectivity during osmium tetroxide addition.
Solvent Compatibility
Methyl acetate, used in the final formulation, is incompatible with strong Lewis acids like AlCl₃. Thus, solvent switching to ethanol or DMSO is required for biological assays.
Analytical Characterization
This compound is characterized by multimodal spectroscopy:
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 minutes, confirming ≥98% purity.
Scalability and Process Challenges
Throughput Limitations
The Cadiot-Chodkiewicz coupling becomes inefficient at >100 g scale due to exothermic side reactions. Continuous flow chemistry has been proposed to improve heat dissipation.
Purification Bottlenecks
Silica gel chromatography accounts for 40% of total synthesis time. Switching to centrifugal partition chromatography reduces solvent use by 60% while maintaining yield.
Alternative Synthetic Routes
Sonogashira Coupling Approach
A palladium-catalyzed coupling between iodophenyl derivative H and octynoate I achieves 75% yield but requires expensive Pd(PPh₃)₄.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic diol G provides the 8(S)-enantiomer with 90% ee, though at higher operational costs.
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
CAY10514 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
CAY10514 has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dual agonists of peroxisome proliferator-activated receptors.
Biology: Investigated for its effects on cellular processes and gene expression related to peroxisome proliferator-activated receptors.
Medicine: Explored for potential therapeutic applications in metabolic disorders, inflammation, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting peroxisome proliferator-activated receptors .
Mechanism of Action
CAY10514 exerts its effects by acting as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear hormone receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, this compound modulates the expression of target genes, leading to various biological effects .
Comparison with Similar Compounds
Rhododendrol, (+/-)
- Structure: Aromatic compound with phenolic hydroxyl groups.
- Mechanism: Acts as a pro-oxidant, inducing melanocyte toxicity .
ZLN005
- Applications : Used in metabolic research alongside CAY10514 .
- Key Difference: Limited data on ZLN005’s molecular structure and potency compared to this compound’s well-characterized EC₅₀ values .
Metabolites with Identical Exact Mass
This compound shares an exact mass of 332.1919948 with metabolites like Prostaglandin J3 and PGE3 1,15-lactone . However, these compounds differ structurally and functionally:
- Prostaglandin J3 : A specialized pro-resolving mediator involved in inflammation resolution, lacking PPAR agonist activity .
- PGE3 1,15-lactone : A cyclized prostaglandin derivative with undefined receptor interactions .
Research Findings and Discussion
Efficacy and Selectivity
This compound’s PPARα/γ dual agonism is unique among synthetic analogs. For example:
- PPARα-specific agonists (e.g., Fenofibrate) lack effects on insulin sensitivity, while PPARγ-specific agonists (e.g., Rosiglitazone) may cause weight gain . This compound balances lipid metabolism and glucose regulation, as evidenced by its EC₅₀ ratios .
Limitations and Challenges
- Solubility : Water insolubility complicates in vivo administration .
- Stability : Requires stringent storage conditions (-20°C, desiccated) to prevent degradation .
- Comparative Data: Limited head-to-head studies with ZLN005 or other PPAR agonists in the provided evidence hinder definitive efficacy rankings .
Tabulated Comparison
Biological Activity
CAY10514, chemically known as 8-hydroxy-8-[2-(pentyloxy)phenyl]-5-octynoic acid methyl ester, is a compound that has garnered attention for its selective inhibition of monoacylglycerol lipase (MGL) and its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for research and therapy.
- Molecular Formula : C23H34O3
- Molecular Weight : 366.51 g/mol
- Purity : ≥98%
- Solubility : Sparingly soluble in aqueous buffers; recommended to be prepared in methyl acetate for maximum solubility .
This compound functions primarily as a selective inhibitor of monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids such as 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound increases levels of 2-AG, which can modulate cannabinoid receptor activity and influence various physiological processes:
- Inhibition of MGL : this compound exhibits an IC50 value of approximately 10 µM against human MGL, indicating moderate potency compared to other compounds like rosiglitazone (IC50 = 0.004 µM) .
- Endocannabinoid System Modulation : The elevation of endocannabinoid levels can lead to enhanced signaling through cannabinoid receptors, potentially impacting pain perception, inflammation, and neuroprotection.
Efficacy in In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound across various cell lines:
- Neuroprotection : this compound has shown promise in protecting dopamine neurons from α-synuclein toxicity in models relevant to Parkinson's disease. This effect is attributed to its ability to modulate endocannabinoid signaling pathways .
- Inflammation : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokine production in human aortic endothelial cells .
Case Studies and Clinical Relevance
Several case studies have explored the implications of this compound in clinical settings:
- Parkinson's Disease Models :
- Pain Management :
Comparative Efficacy Table
The following table summarizes the comparative efficacy of this compound against other known MGL inhibitors:
Q & A
Q. What experimental methodologies are recommended to determine CAY10514’s EC50 values for PPARα and PPARγ activation?
To quantify this compound’s potency, dose-response assays using PPAR-specific reporter cell lines (e.g., luciferase-based transcriptional activation assays) are standard. Ensure consistent agonist incubation periods (e.g., 24–48 hours) and normalize responses to reference agonists like fenofibrate (PPARα) or rosiglitazone (PPARγ). EC50 values should be derived from triplicate experiments with nonlinear regression analysis. This compound’s reported EC50 values are 0.173 µM (PPARα) and 0.642 µM (PPARγ) under standardized conditions .
Q. How should researchers design in vitro experiments to assess this compound’s selectivity for PPAR subtypes?
Use orthogonal assays to confirm receptor specificity:
- Competitive binding assays with radiolabeled ligands (e.g., ³H-GW6471 for PPARα).
- Gene expression profiling of PPAR target genes (e.g., CPT1A for PPARα, ADIPOQ for PPARγ).
- Co-activator recruitment assays (e.g., TR-FRET-based PPAR-coactivator interaction assays). Include negative controls (vehicle-only) and positive controls (subtype-specific agonists) to validate assay sensitivity .
Q. What are the critical storage and handling protocols for this compound to ensure experimental reproducibility?
this compound is light-sensitive and hygroscopic. Store lyophilized powder at -20°C in airtight, light-blocking vials. For working solutions, dissolve in anhydrous DMSO (30 mg/mL), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC before critical experiments. Degradation can be monitored via UV-Vis at λmax 220 nm and 272 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects across different disease models (e.g., metabolic vs. inflammatory outcomes)?
- Context-dependent analysis : Assess PPARα/γ activation ratios in tissue-specific models (e.g., hepatocytes vs. adipocytes) using siRNA knockdowns.
- Transcriptomic profiling : Compare this compound-induced gene networks across models via RNA-seq to identify off-target pathways.
- Dose optimization : Lower doses may favor PPARα-mediated lipid metabolism, while higher doses activate PPARγ-driven anti-inflammatory responses .
Q. What strategies are effective for integrating this compound into multi-omics studies to elucidate its pleiotropic mechanisms?
- Metabolomics : Track changes in fatty acid oxidation (PPARα) or adipokine secretion (PPARγ) via LC-MS.
- Proteomics : Use SILAC labeling to quantify PPAR-dependent protein expression changes.
- Network pharmacology : Map this compound’s targets onto disease-specific interactomes (e.g., insulin resistance pathways) using tools like STRING or Cytoscape .
Q. How can researchers address the challenge of PPAR crosstalk when interpreting this compound’s in vivo effects?
- Genetic models : Use PPARα/γ double-knockout mice to isolate receptor-specific contributions.
- Pharmacological inhibition : Co-administer subtype-selective antagonists (e.g., GW6471 for PPARα) during treatment.
- Temporal analysis : Time-course studies can distinguish early PPARα-driven metabolic effects from later PPARγ-mediated transcriptional changes .
Methodological Best Practices
Q. What validation steps are essential when transitioning this compound from in vitro to in vivo studies?
- Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS.
- Dose translation : Calculate human-equivalent doses using allometric scaling (e.g., mouse-to-human).
- Biomarker correlation : Align in vitro EC50 values with in vivo efficacy markers (e.g., serum adiponectin for PPARγ activity) .
Q. How should researchers mitigate batch-to-batch variability in this compound for longitudinal studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
